molecular formula C19H22N4O5S B2546040 N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 941932-54-3

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2546040
CAS No.: 941932-54-3
M. Wt: 418.47
InChI Key: YKMIEZAYMPRJJK-UHFFFAOYSA-N
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Description

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative supplied for investigative research purposes. This compound is part of a class of molecules featuring a morpholino ring and a thiophene heterocycle, structural motifs often associated with diverse biological activities in medicinal chemistry research . Oxalamide-based compounds are of significant interest in biochemical research for their potential as enzyme inhibitors . The structural framework of related morpholino and thiophene-containing compounds has been explored for antimicrobial applications, particularly against resistant bacterial strains , and for their anti-inflammatory potential through mechanisms such as free radical scavenging . Researchers can utilize this compound to investigate its mechanism of action, which may involve interaction with enzyme active sites, as suggested by molecular docking studies performed on analogous structures . This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(4-methyl-2-nitrophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-13-4-5-14(15(11-13)23(26)27)21-19(25)18(24)20-12-16(17-3-2-10-29-17)22-6-8-28-9-7-22/h2-5,10-11,16H,6-9,12H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMIEZAYMPRJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methyl-2-nitrophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Structural Features

The compound features several key structural components:

  • Nitrophenyl Group : Known for its reactivity and ability to interact with biological targets.
  • Morpholino Group : Enhances solubility and may improve pharmacokinetic properties.
  • Oxalamide Functional Group : Contributes to the compound's stability.

These features suggest that the compound may exhibit diverse biological activities, particularly in the context of drug development.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The unique structure allows it to modulate various biochemical pathways. For instance, the nitrophenyl group can participate in redox reactions, influencing cellular processes such as apoptosis and proliferation.

Interaction Studies

Studies have shown that this compound may affect:

  • Cellular Proliferation : By influencing signaling pathways associated with cell growth.
  • Apoptosis : Through modulation of apoptotic pathways, potentially making it a candidate for cancer therapy.

Pharmacological Properties

The pharmacological profile of this compound has been explored in various studies:

Property Description
Solubility Enhanced due to the morpholino group, facilitating better absorption.
Stability The oxalamide group contributes to overall chemical stability.
Biological Targets Potential interactions with kappa opioid receptors and other enzyme systems.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through caspase activation.
  • Anti-inflammatory Effects : Research indicated that the compound could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Antiviral Oxalamides (HIV Entry Inhibitors)

Compound 13 () :

  • Structure : N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide
  • Key Features : Thiazole ring, chlorophenyl group, and acetylated piperidine.
  • Activity : Designed as an HIV entry inhibitor targeting the CD4-binding site.
  • Synthesis : 36% yield, 90% HPLC purity, LC-MS (APCI+) m/z 479.12 (M+H⁺) .

Comparison :

  • The target compound replaces the thiazole and chlorophenyl groups with nitrophenyl and thiophene-morpholino substituents.

Umami Flavor Agonists

S336 () :

  • Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide
  • Key Features : Methoxybenzyl and pyridinylethyl groups.
  • Application : High-potency umami flavor enhancer (Savorymyx® UM33) .

Comparison :

  • Unlike S336’s flavor-enhancing methoxy and pyridine groups, the target compound’s nitro and thiophene substituents suggest a pharmacological rather than culinary application. The morpholino group may improve water solubility compared to S336’s lipophilic methoxybenzyl group.

Antimicrobial Oxalamides

GMC Series () :

  • Example : GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide)
  • Key Features : Chlorophenyl and isoindoline-dione groups.
  • Activity : Tested for antimicrobial properties.

Comparison :

  • The target compound’s nitrophenyl group is more electron-deficient than GMC-3’s chlorophenyl, which could affect interactions with microbial targets. The thiophene-morpholino substituent may offer better membrane penetration than the isoindoline-dione group.

Cytochrome P450-Activated Inhibitors

Compound 16 () :

  • Structure : N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide
  • Key Features : Hydroxybenzoyl and methoxyphenethyl groups.
  • Application : Inhibitor of stearoyl coenzyme A desaturase (SCD) .

Comparison :

  • The target compound’s nitro group may increase metabolic stability compared to compound 16’s hydroxybenzoyl group, which is prone to Phase II conjugation. The morpholino group could mimic the methoxyphenethyl’s role in enhancing solubility.

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